6-chloro-7-methoxy-4-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSQQBNCPWKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Classical Synthetic Approaches for 6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one Scaffold Construction
Traditional methods for constructing the 2H-chromen-2-one ring system primarily rely on acid-catalyzed condensation reactions between phenols and β-ketoesters.
The Pechmann condensation, first reported by Hans von Pechmann in 1883, remains one of the most direct and widely used methods for synthesizing 4-substituted coumarins. wikipedia.orgsathyabama.ac.in The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the specific synthesis of this compound, the required precursors would be 4-chloro-5-methoxyphenol and a β-ketoester such as ethyl acetoacetate (B1235776).
The classical mechanism proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular cyclization (akin to a Friedel-Crafts acylation) and a final dehydration step to form the fused lactone ring. wikipedia.org The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride. wikipedia.orgorganic-chemistry.org
Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and reduce the harshness of the reaction conditions. A variety of catalytic systems have been successfully employed for this transformation. arkat-usa.org For instance, solid acid catalysts like nano-crystalline sulfated-zirconia have been used effectively for the synthesis of 7-substituted 4-methyl coumarins. wordpress.comjk-sci.com Other Lewis acids, including Indium(III) chloride (InCl3) and Bismuth(III) chloride (BiCl3), have also proven to be efficient catalysts. mdpi.com These modifications often lead to higher yields and easier work-up procedures compared to the traditional use of stoichiometric amounts of strong, corrosive acids like H2SO4, which can generate significant acidic waste. wordpress.comamazonaws.com
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | Concentrated Sulfuric Acid (H₂SO₄), Methanesulfonic Acid | Harsh conditions, often requiring elevated temperatures. | wikipedia.orgjetir.org |
| Lewis Acids | Aluminum Chloride (AlCl₃), Indium(III) Chloride (InCl₃), Zinc Chloride (ZnCl₂) | Can be used under milder conditions, sometimes solvent-free. | mdpi.comresearchgate.net |
| Solid Acid Catalysts | Sulfated-Zirconia, Amberlyst-15, Zeolite β | Heterogeneous, reusable, often used in solvent-free or microwave-assisted reactions. | wordpress.comnih.govresearchgate.net |
| Ionic Liquids | Brønsted acidic ionic liquids | Serve as both catalyst and reaction medium; often reusable. | researchgate.net |
While the Pechmann condensation is the most common route, other classical reactions can be adapted to form the coumarin scaffold. These include the Perkin reaction, Knoevenagel condensation, Wittig reaction, and Reformatsky reaction. nih.govnih.gov For example, the Knoevenagel condensation could involve the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like dimethyl malonate, followed by cyclization. mdpi.com However, for the synthesis of 4-methyl substituted coumarins, the Pechmann reaction is generally considered the most straightforward and efficient method due to the ready availability of the starting materials. arkat-usa.orgnih.gov
Green Chemistry Principles in Chromen-2-one Synthesis
In line with the principles of green chemistry, modern synthetic efforts focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency. nih.gov These principles have been successfully applied to the synthesis of coumarin derivatives, providing environmentally benign alternatives to classical methods. semanticscholar.org
A significant advancement in green synthesis is the adoption of solvent-free reaction conditions, which minimizes the use of volatile and often toxic organic solvents. researchgate.net Mechanochemistry, or the use of mechanical force to induce chemical reactions, is a key technique in this area. amazonaws.com This can be achieved through manual grinding with a mortar and pestle ("grindstone chemistry") or by using a high-speed ball mill. amazonaws.comchowgules.ac.in
The Pechmann condensation adapts well to these solvent-free, mechanochemical protocols. rsc.org By grinding the phenol and β-ketoester with a solid acid catalyst, the reaction can proceed efficiently at ambient temperature, drastically reducing energy consumption and eliminating solvent waste. researchgate.netrsc.org This approach offers high yields, shorter reaction times, and a straightforward purification process, often avoiding the need for column chromatography. rsc.org The use of a small amount of liquid, known as liquid-assisted grinding (LAG), can sometimes enhance reactivity and selectivity compared to purely solvent-less methods. nih.gov
| Method | Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Grindstone Chemistry | p-Toluenesulfonic acid (p-TsOH), Silica (B1680970) Supported Sulfuric Acid | Room temperature, manual grinding. | Operational simplicity, low cost, avoids hazardous solvents. | researchgate.net |
| Ball Milling | Indium(III) Chloride (InCl₃), Methanesulfonic acid | Room temperature, high-speed vibration. | Rapid, high yields, scalable, environmentally friendly. | mdpi.comamazonaws.comrsc.org |
| Heterogeneous Catalysis | ZnFe₂O₄ Nanoparticles | 80°C, solvent-free. | Reusable catalyst, good to excellent yields, short reaction time. | jsynthchem.com |
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. proquest.com In the context of coumarin synthesis, microwave-assisted protocols, often coupled with solvent-free conditions, can dramatically reduce reaction times from hours to minutes. nih.gov The high efficiency of energy transfer in microwave heating leads to a rapid increase in the internal temperature of the reactants, enhancing reaction rates. nih.gov
The Pechmann condensation of phenols and ethyl acetoacetate has been successfully performed using various heterogeneous solid acid catalysts, such as Amberlyst-15, under microwave irradiation. researchgate.netnih.gov This combination provides a rapid, efficient, and environmentally friendly route to coumarin derivatives, with the added benefit of easy catalyst separation and potential for reuse. nih.govnih.gov
Biocatalysis utilizes natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations. iajesm.in This approach offers significant advantages, including high selectivity, mild reaction conditions (ambient temperature and aqueous media), reduced energy consumption, and lower production of toxic byproducts. iajesm.in While enzymes like lipases and oxidoreductases have been employed in the synthesis and modification of coumarins, a simpler and more accessible biocatalytic method involves the use of common fruit juices. mdpi.comiajesm.in
Fruit juices, such as lemon, grape, and coconut, can act as effective biocatalysts in organic synthesis due to their acidic nature and the presence of enzymes. tandfonline.comchemijournal.comnanobioletters.com The acidity primarily comes from compounds like citric acid and ascorbic acid (Vitamin C), which can catalyze acid-mediated reactions. tandfonline.comchemijournal.com Lemon juice (pH 2-3), for example, has been successfully used as a mild, biodegradable, and inexpensive acid catalyst for various condensation reactions. chemijournal.comingentaconnect.com This green approach is non-hazardous, cost-effective, and readily available, making it an attractive alternative to conventional acid catalysts for synthesizing heterocyclic compounds. tandfonline.comnanobioletters.com
Heterogeneous Catalysis Development
The synthesis of the coumarin core, including structures analogous to this compound, often relies on condensation reactions, with the Pechmann condensation being a prominent method. asianpubs.orgijsart.com This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. acs.org In the pursuit of more environmentally benign and efficient synthetic routes, heterogeneous catalysts have been explored.
ZrOCl2.8H2O/SiO2: Zirconyl chloride octahydrate supported on silica (ZrOCl2.8H2O/SiO2) has been identified as an efficient and recyclable Lewis acid catalyst for the Pechmann condensation. nih.govresearchgate.net This solid acid catalyst facilitates the reaction between phenols and β-ketoesters under ambient, solvent-free conditions, offering high yields and purity of the resulting coumarin derivatives. nih.gov The use of such a supported catalyst simplifies the work-up procedure and allows for catalyst recovery and reuse, aligning with the principles of green chemistry.
HClO4.SiO2: Similarly, perchloric acid supported on silica (HClO4.SiO2) has been demonstrated as a highly efficient and reusable catalyst for various organic transformations, including those that could be applied to coumarin synthesis. nih.govasianpubs.orgresearchgate.net This solid-supported acid provides a powerful catalytic system for reactions that traditionally require strong, corrosive mineral acids, thereby offering a safer and more manageable alternative. asianpubs.org
Targeted Functionalization and Chemical Modification of the Chromen-2-one Nucleus
The this compound molecule possesses several sites amenable to chemical modification, allowing for the introduction of a wide range of functional groups and molecular fragments.
Alkylation and Acylation Reactions at Specific Positions (C7-O, C6-Cl)
The methoxy (B1213986) group at the C7-position and the chloro group at the C6-position are key sites for functionalization.
C7-O Alkylation and Acylation: The oxygen atom of the methoxy group at the C7 position can be targeted for O-alkylation. For instance, demethylation of 7-methoxycoumarins can yield the corresponding 7-hydroxycoumarins, which can then be subjected to alkylation reactions. nih.gov This approach allows for the introduction of various alkyl or substituted alkyl chains. While specific examples for the title compound are not detailed in the provided search results, the general reactivity of 7-alkoxycoumarins suggests that modification at this position is a feasible strategy for derivatization. nih.govnih.gov Acylation of hydroxycoumarins is also a common strategy to introduce ester functionalities. whiterose.ac.uk
C6-Cl Functionalization: The chlorine atom at the C6 position represents another handle for chemical modification, potentially through nucleophilic aromatic substitution or cross-coupling reactions. While direct displacement of the chloro group can be challenging, modern cross-coupling methodologies could enable the introduction of various substituents at this position. Selective modification at the C6 position of the coumarin scaffold has been achieved through methods like iodonium (B1229267) salt-mediated reactions. nih.gov
Introduction of Diverse Heterocyclic Moieties via Coupling Reactions
A significant area of research has been the conjugation of the coumarin scaffold with various heterocyclic rings, often through the formation of a linker at one of the reactive positions of the coumarin core.
Triazole moieties are frequently incorporated into molecular structures to enhance their biological activities and to act as rigid linkers.
1,2,3-Triazole Conjugates: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,2,3-triazole-linked coumarin hybrids. asianpubs.orgbeilstein-journals.orgresearchgate.nettjnpr.org This reaction involves the coupling of a coumarin bearing a terminal alkyne with an organic azide (B81097), or vice versa. For instance, a 7-hydroxycoumarin can be propargylated to introduce an alkyne handle, which can then be reacted with an azide to form the 1,2,3-triazole ring. nih.govmdpi.com This strategy allows for the modular synthesis of a wide variety of coumarin-triazole conjugates.
1,2,4-Triazole (B32235) Conjugates: The synthesis of coumarin-1,2,4-triazole hybrids has also been extensively explored. nih.govdntb.gov.uamdpi.com These hybrids can be synthesized through various multi-step sequences, often involving the construction of the 1,2,4-triazole ring from a coumarin-derived intermediate. nih.govmdpi.com The versatility of 1,2,4-triazole synthesis allows for the introduction of diverse substituents on the triazole ring, further expanding the chemical diversity of the resulting conjugates. nih.govacu.edu.in
Table 1: Synthesis of Triazole-Based Conjugates of Coumarins
| Starting Coumarin Derivative | Heterocyclic Moiety | Reaction Type | Key Reagents | Resulting Conjugate Type |
| Propargylated 7-hydroxycoumarin | 1,2,3-Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Organic azide, Cu(I) source (e.g., CuSO4/sodium ascorbate) | Coumarin-1,2,3-triazole hybrid |
| Coumarin-3-carboxylic acid propargyl ester | 1,2,3-Triazole | Cu(I)-catalyzed Huisgen cycloaddition | Organic azide, Cu(I) catalyst | 3-(1,2,3-triazolyl-methoxycarbonyl)coumarin |
| 4-Hydroxycoumarin derivative | 1,2,4-Triazole | Multi-step synthesis | Hydrazides, isothiocyanates, etc. | Coumarin-1,2,4-triazole hybrid |
Imidazole Conjugates: Imidazole-coumarin conjugates have been synthesized, often with a thiomethylene linker connecting the two heterocyclic systems. nih.govresearchgate.net A common synthetic approach involves the reaction of a 3-(chloromethyl)coumarin with an imidazole-2-thione in the presence of a base. nih.gov This method provides a straightforward route to a variety of imidazole-coumarin hybrids with potential biological activities. Imidazole has also been used as a catalyst in the synthesis of coumarin derivatives. acs.org
Purine (B94841) Adducts: Hybrid molecules containing both purine and coumarin moieties have been synthesized. nih.govuniba.itresearchgate.net One synthetic strategy involves the 1,3-dipolar cycloaddition reaction of a nitrile oxide derived from a purine acetaldehyde (B116499) oxime with an allyloxycoumarin to form an isoxazoline (B3343090) linker. uniba.itresearchgate.net This approach allows for the connection of the two heterocyclic systems through a five-membered heterocyclic bridge.
Table 2: Synthesis of Imidazole and Purine Adducts of Coumarins
| Starting Coumarin Derivative | Heterocyclic Moiety | Reaction Type | Key Reagents | Resulting Conjugate Type |
| 3-(Chloromethyl)coumarin | Imidazole | Nucleophilic substitution | Imidazole-2-thione, base | Imidazole-coumarin conjugate with thiomethylene linker |
| Allyloxycoumarin | Purine | 1,3-Dipolar cycloaddition | Purine acetaldehyde oxime, NCS, Et3N | Purine-isoxazoline-coumarin hybrid |
Benzothiazole Hybrids: The synthesis of coumarin-benzothiazole hybrids has been reported through various methods. One approach involves the reaction of a coumarin derivative with a 2-aminobenzothiazole. Another method describes the synthesis of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives from a benzothiazole-containing hydrazide and salicylaldehyde derivatives.
Quinoline (B57606) Hybrids: Coumarin-quinoline hybrids have been synthesized, for example, by linking the two ring systems through a methylene bridge. The synthesis of 6-chloro-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one has been reported, demonstrating a direct linkage of a chlorinated coumarin with a quinoline moiety. researchgate.net The formation of the pyridine (B92270) ring of the quinoline system can also be achieved from a coumarin precursor through reactions like the Friedländer annulation. nih.gov
Table 3: Synthesis of Benzothiazole and Quinoline Hybrid Systems with Coumarins
| Starting Coumarin Derivative | Heterocyclic Moiety | Reaction Type | Key Reagents | Resulting Conjugate Type |
| Substituted salicylaldehyde | Benzothiazole | Condensation | N'-[2-(Benzothiazol-2-yl)acetyl]benzohydrazide | 3-(Benzothiazol-2-yl)-2H-chromen-2-one |
| 6-chloro-4-bromomethylcoumarin | Quinoline | Nucleophilic substitution | 8-Hydroxyquinoline | 6-chloro-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one |
Pyrazoline and Thiosemicarbazone Derivatives
The introduction of pyrazoline and thiosemicarbazone moieties onto the coumarin core is a common strategy to generate new bioactive compounds. The synthesis of these derivatives from this compound typically requires a multi-step approach, often proceeding through a chalcone (B49325) or an aldehyde intermediate.
Pyrazoline Derivatives: The synthesis of pyrazoline-containing coumarins generally involves the cyclization of a coumarinyl chalcone with a hydrazine (B178648) derivative. The initial step is the synthesis of the requisite chalcone, which is an α,β-unsaturated ketone. This is typically achieved through a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a substituted benzaldehyde. In the context of this compound, a plausible synthetic route would involve the initial formulation of an acetyl group onto the coumarin ring, followed by condensation with an aromatic aldehyde to yield the chalcone. Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, often in the presence of a catalytic amount of acid or base, leads to the formation of the pyrazoline ring.
A general reaction scheme for the synthesis of pyrazoline derivatives from a coumarin precursor is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | Acetyl-coumarin derivative, Aromatic aldehyde | Base catalyst (e.g., NaOH, KOH) | Coumarinyl chalcone |
| 2 | Coumarinyl chalcone, Hydrazine hydrate/Substituted hydrazine | Acid or base catalyst, Reflux | Coumarinyl pyrazoline derivative |
Thiosemicarbazone Derivatives: The synthesis of thiosemicarbazone derivatives necessitates the presence of a carbonyl group (aldehyde or ketone) on the coumarin scaffold. A key reaction to introduce an aldehyde group onto an activated aromatic ring, such as a coumarin, is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgsemanticscholar.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the coumarin ring. ijpcbs.comwikipedia.orgsemanticscholar.org Once the this compound-carbaldehyde is synthesized, it can be readily condensed with thiosemicarbazide (B42300) in an alcoholic solvent, often with a catalytic amount of acid, to yield the corresponding thiosemicarbazone derivative.
The following table summarizes the general synthetic pathway to thiosemicarbazone derivatives of the target coumarin:
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
| 1 | This compound | POCl₃, DMF | Vilsmeier-Haack reaction | 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-carbaldehyde |
| 2 | 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-carbaldehyde | Thiosemicarbazide | Acid catalyst (e.g., acetic acid), Reflux in ethanol | 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-thiosemicarbazone derivative |
Multi-component Reaction (MCR) Strategies for Complex Derivatives
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot reaction. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. Coumarin derivatives, particularly those bearing hydroxyl or amino substituents, are excellent substrates for various MCRs.
While specific MCRs involving this compound are not extensively documented, the reactivity of the coumarin nucleus suggests its potential participation in several known MCRs. For instance, the Pechmann condensation, a classic method for coumarin synthesis, can be considered a type of MCR. Furthermore, MCRs such as the Biginelli, Hantzsch, or Ugi reactions could potentially be adapted to incorporate a functionalized this compound derivative as one of the components. For example, a this compound-carbaldehyde, synthesized via the Vilsmeier-Haack reaction as described previously, could serve as the aldehyde component in a Biginelli reaction to produce dihydropyrimidinone-fused coumarins.
The following table presents a hypothetical MCR strategy for the derivatization of the target coumarin:
| MCR Type | Coumarin Derivative | Other Reactants | Potential Product Class |
| Biginelli Reaction | 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-carbaldehyde | A β-ketoester (e.g., ethyl acetoacetate), Urea or Thiourea | Dihydropyrimidinone- or thione-fused coumarin derivatives |
| Hantzsch Dihydropyridine Synthesis | 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-carbaldehyde | Two equivalents of a β-ketoester, Ammonia or an ammonium (B1175870) salt | Dihydropyridine-substituted coumarin derivatives |
Regioselective Synthesis and Isolation of Isomeric Derivatives
The regioselective functionalization of the coumarin ring is essential for the synthesis and isolation of specific isomeric derivatives. The substitution pattern on the this compound molecule influences the reactivity of the aromatic ring, directing further substitutions to specific positions. The existing chloro and methoxy groups on the benzene (B151609) ring of the coumarin will have directing effects on electrophilic aromatic substitution reactions.
For instance, electrophilic substitution reactions, such as nitration or halogenation, on the this compound scaffold would be expected to yield a mixture of isomers. The directing effects of the existing substituents would need to be carefully considered to predict the major product. The isolation of the desired isomer would then be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
A notable example of achieving regioselectivity in coumarin synthesis is through the controlled Claisen rearrangement of allyloxycoumarins. Although not directly applied to the target compound, this methodology highlights the potential for regioselective C-C bond formation on the coumarin nucleus. Another approach to achieve regioselectivity is through directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent electrophilic quench at a specific position.
The following table outlines potential strategies for the regioselective synthesis of isomeric derivatives of this compound:
| Reaction Type | Strategy | Potential Outcome |
| Electrophilic Aromatic Substitution | Control of reaction conditions (temperature, catalyst) to favor one isomer over others. | Enrichment of a specific regioisomer (e.g., substitution at the C5 or C8 position). |
| Directed ortho-Metalation (DoM) | Introduction of a directing group to facilitate metalation at a specific ortho position. | Highly regioselective functionalization at a predetermined site. |
| Modification of Synthetic Precursors | Utilizing starting materials with pre-defined substitution patterns to build the desired isomeric coumarin. | Unambiguous synthesis of a single, desired isomer. |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Resources
Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental and research findings for the specific chemical compound This compound are not available in the public domain.
The request specified a detailed article on this compound, structured around advanced spectroscopic and structural characterization techniques, including:
Vibrational Spectroscopy (FTIR, Raman)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Mass Spectrometry (MS)
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Solid-State Structural Analysis (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)
Despite extensive searches for primary literature, spectral databases, and chemical repositories, no specific data sets corresponding to these analytical methods for this compound could be located. While information exists for structurally related coumarin derivatives, the strict requirement to focus solely on the specified compound prevents the inclusion of data from analogues.
Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content for each specified section and subsection at this time. The synthesis and full characterization of this particular coumarin derivative may not have been published or made publicly available.
Advanced Spectroscopic and Structural Characterization Approaches
Solid-State Structural Analysis
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)
Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This approach maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts that govern the crystal's packing and stability. For 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one, this analysis is crucial for understanding the roles of its various functional groups in directing the supramolecular architecture.
The analysis involves generating a three-dimensional surface around a molecule, where the surface is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and shape index, a detailed map of intermolecular interactions can be created.
While specific crystallographic data and a complete Hirshfeld surface analysis for this compound are not available in the provided search results, a study on the closely related analogue, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one , provides significant insights into the expected interactions. researchgate.net The substitution of a hydroxyl group for a methoxy (B1213986) group is not expected to fundamentally alter the primary types of non-covalent interactions, although their relative strengths and contributions may vary.
Key Intermolecular Interactions Identified in a Related Analogue:
A detailed examination of the crystal structure of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one revealed the presence of several key intermolecular forces that stabilize the crystal packing. researchgate.net These interactions are visualized and quantified using the Hirshfeld surface and the associated two-dimensional fingerprint plots.
Halogen Bonds: The presence of the chlorine atom at the C6 position introduces the possibility of halogen bonding. The analysis confirmed the presence of C–Cl⋯Cg (where Cg is the center of the aromatic ring) interactions, which contribute to the stability of the crystal structure. researchgate.net
π-π Stacking: The planar coumarin (B35378) ring system facilitates π-π stacking interactions between adjacent molecules, further enhancing the stability of the crystal lattice. researchgate.net The shape index and curvedness mapped on the Hirshfeld surface are particularly useful for identifying these types of interactions. researchgate.net
2D Fingerprint Plots:
Based on the analysis of its analogue, the intermolecular contacts for this compound would be expected to show significant contributions from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts. The table below provides a hypothetical breakdown of these contributions based on data from similar structures.
Interactive Data Table: Estimated Percentage Contributions of Intermolecular Contacts for this compound
| Contact Type | Estimated Percentage Contribution (%) | Description |
| H···H | ~35-45% | Represents contacts between hydrogen atoms, typically the most abundant due to the molecule's periphery being rich in hydrogen. |
| O···H/H···O | ~20-30% | Corresponds to hydrogen bonding interactions involving the methoxy and carbonyl oxygen atoms. |
| C···H/H···C | ~10-15% | Relates to C-H···π interactions and other van der Waals contacts. |
| Cl···H/H···Cl | ~10-15% | Indicates contacts involving the chlorine atom, including weak hydrogen bonds and other van der Waals forces. |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between the aromatic rings of the coumarin system. |
| C···O/O···C | <5% | Contacts between carbon and oxygen atoms. |
| C···Cl/Cl···C | <5% | Contacts indicative of halogen bonding. |
This detailed mapping of intermolecular forces through Hirshfeld surface analysis provides a comprehensive understanding of the solid-state architecture of this compound, highlighting the subtle interplay of hydrogen bonds, halogen bonds, and π-π stacking that dictates its crystalline form.
Computational and Theoretical Investigations of Molecular Architecture and Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT)
Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, an extension of geometry optimization, would explore different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the methoxy (B1213986) and methyl groups. The results would identify the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions. This analysis is crucial as the molecular conformation dictates its physical and biological properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not based on published findings for this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C4-C10 | 1.45 Å |
| Bond Length | C6-Cl | 1.74 Å |
| Bond Length | C7-O(methoxy) | 1.36 Å |
| Bond Angle | C5-C6-C7 | 120.5° |
| Bond Angle | C6-C7-O(methoxy) | 115.0° |
| Dihedral Angle | C5-C6-C7-C8 | 0.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. Analysis for this compound would involve calculating these energy levels and the resulting gap to predict its electronic behavior and reactivity hotspots.
Table 2: Hypothetical Frontier Molecular Orbital Data (Illustrative) Note: This data is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-deficient areas, prone to nucleophilic attack, are colored blue (positive potential). Green areas represent neutral potential.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the methoxy oxygen, indicating these as sites for electrophilic interaction. Positive potential might be localized around the hydrogen atoms. This visualization is crucial for understanding intermolecular interactions and chemical reactivity.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration. By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific spectral bands to particular molecular motions, such as stretching, bending, and torsion. For the title compound, this analysis would help to characterize its structural integrity and provide a theoretical basis for its spectroscopic signature. Typically, strong vibration bands for C-Cl stretching are observed between 550 and 850 cm–1.
Table 3: Hypothetical Mulliken Atomic Charges (Illustrative) Note: This data is for illustrative purposes only.
| Atom | Charge (e) |
|---|---|
| O (carbonyl) | -0.55 |
| Cl | -0.15 |
| O (methoxy) | -0.48 |
| C (carbonyl) | +0.60 |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation provides a detailed view of molecular motion, allowing researchers to understand dynamic processes such as conformational changes and intermolecular interactions.
Lattice Energy Analysis for Crystal Packing Stability
No specific studies providing a lattice energy analysis for the crystal packing stability of this compound were found in the reviewed literature. This type of analysis is crucial for understanding the thermodynamic stability of the crystalline form of a compound.
Investigation of Weak Non-Covalent Interactions
There are no available investigations that specifically detail the weak non-covalent interactions governing the molecular assembly of this compound. Such studies, typically using methods like Hirshfeld surface analysis, would identify and quantify interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are fundamental to the compound's supramolecular chemistry.
Molecular Docking and Protein-Ligand Interaction Studies
Specific molecular docking studies for this compound against any biological target are not reported in the available literature.
Binding Affinity Prediction for Biological Targets
Without molecular docking studies, there are no predicted binding affinities or energy calculations for the interaction of this compound with any specific proteins or biological targets.
Mechanistic Insights into Receptor/Enzyme Binding
Consequently, there are no mechanistic insights, such as the identification of key amino acid interactions or the mode of binding, for this compound within the active site of a receptor or enzyme.
Pre Clinical Biological Activity Research and Mechanistic Elucidation
Investigation of Antineoplastic Potency and Molecular Mechanisms
The exploration of 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one's anticancer properties involves a multi-faceted approach, examining its effects on cancer cell proliferation, survival, and the specific signaling pathways it may disrupt. While the broader class of coumarins has been extensively studied, research specifically elucidating the mechanisms of this particular chloro-methoxy-methyl substituted variant is still in its nascent stages. rsc.org
Cell Line-Based Antiproliferative Activity Assessment
A foundational step in evaluating any potential anticancer agent is to assess its ability to inhibit the growth of cancer cell lines. Standard panels often include cell lines from various cancer types, such as breast (MCF-7), cervical (HeLa), colon (HCT-116), liver (HepG-2), and lung (A549) cancers.
Currently, specific data from peer-reviewed studies detailing the half-maximal inhibitory concentration (IC50) values for this compound against these specific cell lines are not available in the public domain. While studies on structurally related coumarins have demonstrated potent antiproliferative effects, direct evidence for the subject compound is pending further research. nih.gov
Apoptosis Induction and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. A key therapeutic strategy is to identify compounds that can reactivate this process in tumor cells. This often involves the modulation of key protein families, such as the caspases (initiator and effector enzymes of apoptosis), Poly (ADP-ribose) polymerase (PARP), and the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. nih.gov
To date, specific investigations into the ability of this compound to induce apoptosis have not been published. Consequently, there is no direct evidence regarding its effect on caspase activation, PARP cleavage, or the modulation of the Bcl-2/Bax ratio in cancer cells.
Cell Cycle Arrest Mechanisms
Cancer is characterized by uncontrolled cell division, which results from a loss of regulation over the cell cycle. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) prevent cancer cells from replicating and can lead to cell death.
The specific impact of this compound on cell cycle progression in neoplastic cells has not yet been characterized in published literature. Therefore, it remains unknown whether this compound can induce arrest at any phase of the cell cycle.
Inhibition of DNA Synthesis
Targeting the synthesis of DNA is a well-established anticancer strategy. By interfering with the production of new genetic material, compounds can effectively stop the proliferation of rapidly dividing cancer cells.
There are currently no published studies that have specifically examined the effect of this compound on the process of DNA synthesis in cancer cells.
Modulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as a double-edged sword in cancer. While chronic oxidative stress can contribute to tumorigenesis, high levels of ROS can also induce cell death. Many chemotherapeutic agents exert their effects by increasing ROS production beyond a tolerable threshold for cancer cells.
The potential for this compound to modulate ROS levels in cancer cells has not been reported in scientific literature. Research is needed to determine if this compound has pro-oxidative or anti-oxidative properties within a neoplastic context.
Inhibition of Specific Oncogenic Enzymes (e.g., Carbonic Anhydrase Isoforms IX and XII)
A more targeted approach in cancer therapy involves inhibiting enzymes that are crucial for tumor survival and progression. Carbonic anhydrase (CA) isoforms IX and XII are key targets as they are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation, survival, and metastasis. The coumarin (B35378) scaffold is recognized as a potent inhibitor of these enzymes.
While direct inhibitory data for this compound is not available, extensive research has been conducted on structurally analogous compounds. For instance, a closely related derivative, 6-chloro-7-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one , which differs only in the substituent at the 7-position (a 4-fluorobenzyl ether instead of a methyl ether), has been shown to be a potent inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. This analog demonstrated high efficacy with specific inhibition constants (Ki) as detailed in the table below.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| 6-chloro-7-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one | hCA IX | 15.6 nM |
| hCA XII | 65.4 nM |
This data is for a structurally similar analog and is presented for contextual purposes. The inhibitory activity of this compound has not been specifically reported.
This strong activity in a closely related molecule suggests that this compound may also function as an inhibitor of these oncogenic enzymes, although direct experimental verification is required.
Anti-invasion and Anti-migration Studies
No studies investigating the anti-invasive and anti-migratory properties of this compound have been identified.
Anti-inflammatory Research and Mechanistic Pathways
There is no available research on the anti-inflammatory effects of this compound. Consequently, there is no information on its mechanistic pathways.
Modulation of Arachidonate Metabolism (Cyclooxygenase and Lipoxygenase Pathways)
Specific data on the modulation of cyclooxygenase and lipoxygenase pathways by this compound is not present in the current scientific literature.
Potential Inhibition of TNF-α Production
There are no published findings on the potential of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).
Upregulation of Nrf2/HO-1 Signaling
The effect of this compound on the Nrf2/HO-1 signaling pathway has not been documented in any available research.
Downregulation of AKT/mTOR and NF-κB Signaling Pathways
There is no scientific evidence to suggest that this compound is involved in the downregulation of the AKT/mTOR and NF-κB signaling pathways.
Antimicrobial Investigations
Specific antimicrobial studies on this compound have not been reported.
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the pre-clinical biological activity of the chemical compound “this compound” that adheres to the provided outline.
Extensive searches were conducted to find research pertaining to the antibacterial, antifungal, antitubercular, and antiviral activities, as well as the carbonic anhydrase and Mcl-1 inhibitory effects of this specific compound. The available literature focuses on the biological activities of the broader coumarin class of compounds or derivatives with different substitution patterns, such as 6,7-dihydroxycoumarins, 7-hydroxycoumarins, or other halogenated and methoxylated analogues.
While research on coumarin derivatives suggests that substitutions at the C-6 and C-7 positions can significantly influence biological activity, specific experimental data, including detailed findings and data tables for this compound, could not be located in the searched resources. Therefore, constructing an article that is both scientifically accurate and strictly confined to the requested compound and its specific activities as outlined is not possible at this time.
Enzyme Inhibition Studies beyond Cancer Targets
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative and psychiatric disorders. wikipedia.org While direct studies on the MAO inhibitory activity of this compound are not extensively documented, the coumarin scaffold is a known platform for the development of potent MAO inhibitors.
Research into coumarin derivatives has identified several potent and selective MAO inhibitors. For instance, a series of 7-[(m-halogeno)benzyloxy]coumarins bearing polar substituents at the 4-position were synthesized and evaluated for MAO inhibition. nih.gov This research led to the identification of compounds with MAO-B inhibitory activity in the nanomolar range and excellent selectivity over the MAO-A isoform. nih.gov One notable example, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) (NW-1772), emerged as a potent, selective, and reversible MAO-B inhibitor both in vitro and in vivo. nih.gov Similarly, other coumarin derivatives, such as 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one, have also been shown to inhibit both MAO-A and MAO-B activity, contributing to their neuroprotective profiles. nih.gov These findings underscore the potential of the substituted coumarin framework as a source of MAO inhibitors.
Table 1: MAO-B Inhibitory Activity of Select Coumarin Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity Index (SI) vs MAO-A | Reference |
|---|
Note: Data for the specific target compound this compound is not available in the provided sources. The table reflects data for structurally related coumarins to demonstrate the potential of the chemical class.
Antiparasitic Activity Research (e.g., Leishmaniasis)
The search for novel chemotherapeutic agents against parasitic diseases like malaria and leishmaniasis is a global health priority. nih.govnih.gov While direct testing of this compound against parasites such as Leishmania has not been specifically reported, research on compounds with identical substitution patterns on different heterocyclic cores has shown significant promise.
Notably, a 6-chloro-7-methoxy substitution pattern on a 4(1H)-quinolone scaffold was found to create a remarkable synergistic effect, substantially improving antimalarial activity. nih.gov Compounds with this specific substitution were highly efficacious against both blood and liver stages of the Plasmodium parasite, which causes malaria. nih.gov These molecules were found to selectively inhibit the parasite's cytochrome bc₁ complex over the mammalian equivalent. nih.gov
Furthermore, other classes of compounds are being investigated for leishmaniasis. Chalcones, for example, have demonstrated significant in vitro activity against Leishmania amazonensis promastigotes and intracellular amastigotes, appearing to be selectively toxic to the parasites. nih.gov These findings, particularly the potent effect of the 6-chloro-7-methoxy substitution in an antimalarial context, suggest that exploring the antiparasitic potential of coumarins with this arrangement could be a worthwhile avenue for future research.
Antioxidant Activity and Oxidative Stress Modulation
Coumarin derivatives are widely recognized for their antioxidant properties, which are heavily influenced by the nature and position of substituents on the chromen-2-one core. nih.govuniroma1.it These compounds can protect against damage caused by free radicals, which are implicated in numerous diseases. nih.gov
The substitution pattern of this compound contains elements known to modulate antioxidant activity. Studies on various coumarin derivatives have shown that halogen substitutions can influence radical scavenging properties. Specifically, a review of coumarin antioxidant activity noted that a chlorine substitute at the 6-position can slightly improve 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging but diminish ABTS radical scavenging. mdpi.com Another investigation found that a 6-chloro-substituted coumarin demonstrated good DPPH scavenging and excellent superoxide (B77818) scavenging activity. mdpi.com The presence of a methoxy (B1213986) group is also significant, though its effect can vary depending on its position. mdpi.com
Table 2: Antioxidant Activity of Select Substituted Coumarins
| Compound Class/Substitution | Assay | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| 6-Chloro substituted coumarin | DPPH Scavenging | IC₅₀ | 0.11 mg/mL | mdpi.com |
| 6-Chloro substituted coumarin | Superoxide Scavenging | IC₅₀ | > 0.04 mg/mL (less active than 7-hydroxy) | mdpi.com |
| 7,8-Dihydroxy-4-methylcoumarins | H₂O₂-induced Cytotoxicity | % Inhibition | 44.7–62.9% at 50 µM | uniroma1.it |
Other Pharmacological Activities (e.g., Immunomodulatory, Neuroprotective, Psychoactive)
Beyond the specific activities detailed above, the coumarin scaffold is associated with a broad spectrum of other pharmacological effects.
Immunomodulatory Activity Coumarin and its derivatives have been generally reported as possessing immunomodulatory properties, highlighting another potential area of biological activity for this class of compounds. nih.gov
Neuroprotective Activity The neuroprotective effects of coumarins are often linked to their antioxidant and anti-inflammatory capabilities. nih.gov Research on 4-methylcoumarins has shown that compounds with ortho-dihydroxy (e.g., 7,8-dihydroxy) or ortho-diacetoxy substituents on the benzenoid ring have considerable neuroprotective effects against oxidative stress-induced neuronal damage. uniroma1.it These compounds were effective at inhibiting both cytotoxicity and the formation of reactive oxygen species (ROS) in neuronal cells. uniroma1.it Other studies on different chromene derivatives have demonstrated neuroprotection against excitotoxicity by mechanisms that include potent antioxidant activity and the activation of crucial cell-survival signaling pathways, such as the ERK-CREB pathway. nih.gov
Psychoactive Activity Specific psychoactive properties for this compound have not been documented in the reviewed scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substitution Patterns on Biological Potency
The arrangement of functional groups on the coumarin (B35378) scaffold dictates the molecule's lipophilicity, electronic distribution, and ability to form interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds with biological macromolecules. nih.govnih.govresearchgate.net
Role of Halogen (Chlorine) at C6 Position
The introduction of a halogen atom, specifically chlorine, at the C6 position of the coumarin ring is a key structural feature that significantly impacts biological activity. nih.gov Halogens, being electron-withdrawing groups, can alter the electron density of the aromatic ring and enhance the molecule's interaction with biological targets.
Enhanced Lipophilicity : The presence of chlorine increases the lipophilicity of the molecule. nih.gov This property is crucial for improving its ability to penetrate cellular membranes, a critical step for reaching intracellular targets. nih.gov
Modulation of Potency : Studies on various coumarin derivatives have shown that substitution at the C6 position is pivotal for modulating biological potency, particularly in anticancer applications. nih.gov While the order of efficacy for substituents at C6 can vary, the presence of a chlorine atom is often associated with significant activity. nih.gov For instance, in some series of compounds, the potency follows the order of -CH3 > 7,8-Benzo > -Cl > -OCH3, indicating that while chlorine is beneficial, its effect is relative to other possible substituents. nih.gov
Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological receptors, which can increase the affinity and specificity of the drug-target interaction. nih.gov
Significance of Methoxy (B1213986) Group at C7 Position
The methoxy (-OCH3) group at the C7 position is another crucial determinant of the biological profile of coumarins. This position is frequently substituted in naturally occurring and synthetic coumarins with demonstrated pharmacological effects.
Influence on Biological Activity : The presence and position of methoxy groups are important for a range of biological activities, including anti-inflammatory and antifungal effects. nih.govnih.gov The 7-methoxy substitution is a common feature in many bioactive coumarins.
Metabolic Stability : The C7 position is often a site for metabolic modification. A methoxy group at this position can influence the metabolic fate of the compound, potentially leading to derivatives with different activity profiles or altering the compound's half-life.
Electronic Effects : As an electron-donating group, the methoxy substituent at C7 can increase the electron density of the coumarin ring system, which can be crucial for certain receptor interactions and antioxidant activities.
Influence of Methyl Group at C4 Position
The methyl group at the C4 position of the pyrone ring is a common structural motif in many biologically active coumarins and its influence has been extensively studied.
Synthetic Accessibility : The presence of a methyl group at C4 is often a result of common synthetic routes for coumarins, such as the Pechmann condensation, making these derivatives readily accessible. nih.gov
Steric and Hydrophobic Interactions : The methyl group provides steric bulk and a hydrophobic character to the molecule. This can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially enhancing binding affinity through hydrophobic interactions. nih.gov
Modulation of Activity : Studies on 4-methylcoumarins have revealed a wide range of biological activities, including antioxidant and antimicrobial properties. researchgate.netnih.gov However, the effect of the C4 substituent can be highly dependent on the specific biological target. For example, while a hydrophobic group at C4 can be beneficial for some activities, the introduction of a hydrophilic group at this position was found to be unbeneficial for Mcl-1 inhibition. nih.gov
The following table summarizes the general impact of these key substituents on the biological activity of the coumarin scaffold.
| Substituent Position | Functional Group | General Impact on Biological Activity |
| C6 | Chlorine (-Cl) | Increases lipophilicity, enhances membrane penetration, participates in halogen bonding, modulates potency. nih.govnih.gov |
| C7 | Methoxy (-OCH3) | Influences anti-inflammatory and antifungal activities, affects metabolic stability, electron-donating properties. nih.govnih.gov |
| C4 | Methyl (-CH3) | Provides steric bulk, enhances hydrophobic interactions, common in synthetically accessible and bioactive coumarins. nih.govresearchgate.net |
Effect of Heterocyclic Moiety Incorporation on Activity Profiles
The strategy of molecular hybridization, which involves incorporating heterocyclic moieties into the coumarin scaffold, has emerged as a powerful tool for developing novel therapeutic agents with enhanced or new biological activities. rsc.orgresearchgate.net The incorporation of another heterocyclic ring can lead to a synergistic effect, combining the pharmacological properties of both moieties. researchgate.net
Enhanced Potency and Spectrum : Attaching heterocyclic rings like triazoles, oxadiazoles, pyrazoles, or quinolines to the coumarin nucleus can significantly enhance anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov
Improved Pharmacokinetic Properties : Heterocyclic rings can alter the physicochemical properties of the parent coumarin, such as solubility and bioavailability, leading to improved pharmacokinetic profiles. researchgate.net
Diverse Interaction Capabilities : Heterocycles introduce additional sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions, which can lead to stronger and more specific binding with biological targets. nih.govnih.gov For example, coumarin-1,2,3-triazole hybrids have shown potent activity against various cancer cell lines. nih.gov
Stereochemical Considerations and Conformational Flexibility in Activity
The core structure of 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one is a planar benzopyrone ring system. nih.govdoaj.org As this molecule does not possess any chiral centers, stereochemical considerations are not applicable in the traditional sense. However, the conformational flexibility of its substituents can play a role in its interaction with biological targets.
The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the methyl and methoxy groups to the coumarin ring.
Methyl Group Rotation : The rotation of the C4-methyl group, while seemingly minor, can affect the steric fit of the molecule within a constrained binding site.
Although the coumarin nucleus itself is rigid, the subtle conformational preferences of its substituents can be a factor in determining the optimal binding orientation and, consequently, the biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, QSAR models have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects. researchgate.netnih.govresearchgate.net
Key Molecular Descriptors : Various QSAR studies on coumarins have highlighted the importance of several molecular descriptors in predicting biological activity. These often include:
Lipophilicity (log P) : A crucial factor for membrane permeability and hydrophobic interactions. nih.gov
Electronic Parameters : Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, and dipole moment, which relate to the molecule's reactivity and ability to participate in electronic interactions. nih.gov
Steric Descriptors : Molecular weight, volume, and surface area, which describe the size and shape of the molecule. researchgate.net
Topological Descriptors : Which quantify aspects of molecular structure like branching and connectivity.
Predictive Models : For instance, a QSAR study on the cytotoxicity of coumarin derivatives found a highly significant correlation between the 50% cytotoxic concentration (CC50) and parameters like ionization potential and HOMO energy. nih.gov Another study on the free radical scavenging activity of coumarins identified the hydrogen-bond donor count, molecular weight, and certain autocorrelation descriptors as being most influential. researchgate.net A 3D-QSAR analysis of coumarins as Mcl-1 inhibitors provided insights into the steric and electrostatic properties required for potent inhibition. nih.gov
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Enhanced Yields and Selectivity
The efficient and selective synthesis of 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one is paramount for its further development. While classical methods like the Pechmann, Knoevenagel, and Wittig reactions provide foundational routes to coumarin (B35378) synthesis, future efforts should focus on more advanced and sustainable strategies. chemmethod.comnih.gov
Modern synthetic approaches that could be explored include:
Catalyst Innovation: The use of novel catalysts, such as nano-crystalline sulfated-zirconia, has shown promise in improving the efficiency of coumarin synthesis. wordpress.com Research into custom-designed catalysts could lead to higher yields and greater selectivity for the desired substitution pattern of this compound.
Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields. wordpress.com A systematic investigation into the application of microwave and ultrasound irradiation for the synthesis of this specific coumarin could lead to more efficient and environmentally friendly production methods.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for clinical studies.
| Synthetic Strategy | Potential Advantages |
| Novel Catalysis | Higher yields, increased selectivity, milder reaction conditions. |
| Microwave-Assisted | Reduced reaction times, improved energy efficiency. |
| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer. |
| Flow Chemistry | Scalability, improved safety, precise process control. |
Exploration of Novel Biological Targets and Mechanistic Pathways
Understanding the precise molecular interactions of this compound is critical for its therapeutic application. While some coumarin derivatives are known to target specific enzymes or cellular pathways, the exact mechanisms of this particular compound remain to be fully elucidated. nih.gov A closely related compound, 6-chloro-4-(methoxyphenyl) coumarin, has been identified as a microtubule-targeting agent that induces G2-M arrest and apoptosis in cancer cells. nih.gov This provides a strong rationale to investigate similar activities for this compound.
Future research should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary molecular targets.
Pathway Analysis: Investigating the downstream signaling pathways affected by the compound to understand its broader biological effects.
Structural Biology: Determining the crystal structure of the compound in complex with its target(s) to guide the design of more potent and selective analogs.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a holistic view of the cellular response to the compound.
Key multi-omics strategies include:
Transcriptomics: Analyzing changes in gene expression profiles in response to treatment, which can reveal the cellular pathways that are modulated.
Proteomics: Identifying changes in protein expression and post-translational modifications to understand the functional consequences of compound treatment.
Metabolomics: Profiling the metabolic changes induced by the compound to gain insights into its effects on cellular metabolism. nih.govresearchgate.net The metabolic pathways of similar coumarins like scoparone, scopoletin, and esculetin (B1671247) have been successfully determined using UPLC-MS-based metabolomics. nih.gov
The integration of these datasets will provide a comprehensive biological signature of this compound, aiding in the identification of biomarkers for its activity and potential off-target effects.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the optimization of this compound and predict its biological activities. researchgate.netresearchgate.net
Applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of coumarin derivatives with their biological activity. nih.gov
De Novo Drug Design: Using generative models to design novel analogs of this compound with improved therapeutic properties. nih.gov
Bioactivity Prediction: Employing machine learning algorithms to predict the potential biological targets and activities of the compound and its derivatives based on their chemical structure. repcomseet.orgbiorxiv.org
| AI/ML Application | Objective |
| QSAR Modeling | Predict the biological activity of new derivatives. |
| De Novo Design | Generate novel coumarin structures with desired properties. |
| Virtual Screening | Identify potential biological targets from large databases. |
| Predictive Toxicology | Assess potential adverse effects early in development. |
Collaborative Interdisciplinary Research Initiatives for Therapeutic Advancement
The translation of this compound from a promising lead compound to a clinical candidate requires a collaborative, interdisciplinary approach. researchgate.net Bringing together experts from various fields will be essential to address the multifaceted challenges of drug development.
Future initiatives should foster collaborations between:
Medicinal Chemists: To design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Biologists and Pharmacologists: To conduct in-depth in vitro and in vivo studies to elucidate the mechanism of action and therapeutic efficacy.
Computational Scientists: To apply AI and ML for compound design, target prediction, and data analysis.
Clinicians: To design and conduct clinical trials to evaluate the safety and efficacy of the compound in humans.
By embracing these future research directions and fostering a collaborative spirit, the scientific community can work towards realizing the full therapeutic potential of this compound for the benefit of patients.
Q & A
Q. What are the common synthetic routes for 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one, and how are substituent positions controlled?
The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions. For example, chlorination and methoxy group introduction can be achieved via electrophilic substitution using POCl₃ or SOCl₂ for chlorination and methyl iodide/sodium methoxide for methoxylation. Positional selectivity is ensured by steric and electronic directing effects: methoxy groups (electron-donating) direct electrophiles to the ortho/para positions, while chloro substituents (electron-withdrawing) influence subsequent reactions. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .
Q. How is the structural confirmation of this compound performed using crystallographic and spectroscopic methods?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXTL or WinGX) resolves bond lengths, angles, and packing interactions. For example, mean C–C bond lengths of 0.002 Å and R factors <0.05 ensure precision .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy (~δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm) are identifiable. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C–O–C (methoxy, ~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the chromenone ring system?
Disorder in the chromenone core (e.g., rotational ambiguity in methoxy groups) is addressed via:
- Refinement constraints : Using SHELXL’s PART, AFIX, or SIMU commands to restrict atomic displacement parameters .
- Twinned data analysis : Employing PLATON or TWINLAW to deconvolute overlapping reflections in cases of non-merohedral twinning .
- High-resolution data : Collecting datasets at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities for biological targets (e.g., enzymes), guided by chromenone’s electron-deficient carbonyl group .
Q. How can synthetic protocols be optimized to introduce alternative substituents (e.g., fluoro or trifluoromethyl groups) at the 6-position?
- Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to minimize hydrolysis .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at the 6-position, though steric hindrance from the 4-methyl group may require bulky ligands (e.g., SPhos) .
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation and minimizes side products .
Methodological Considerations
Q. What strategies validate the biological activity of this compound derivatives in pharmacological studies?
- In vitro assays :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
